molecular formula C9H8F2O2 B189838 3-(2,5-Difluorophenyl)propanoic acid CAS No. 130408-15-0

3-(2,5-Difluorophenyl)propanoic acid

Cat. No. B189838
M. Wt: 186.15 g/mol
InChI Key: DURXQDAFKSWAES-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)propanoic acid is a chemical compound with the molecular formula C9H8F2O2 . It is used as an intermediate in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 3-(2,5-Difluorophenyl)propanoic acid consists of a propanoic acid group attached to a phenyl ring substituted with two fluorine atoms at the 2 and 5 positions . The InChI code for this compound is 1S/C9H8F2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) .


Physical And Chemical Properties Analysis

3-(2,5-Difluorophenyl)propanoic acid is a solid at room temperature . It has a molecular weight of 186.16 .

Scientific Research Applications

Polymorphism in Pharmaceuticals

A study on the polymorphism of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, an investigational pharmaceutical compound, used spectroscopic and diffractometric techniques to characterize two polymorphic forms. These forms present challenges in analytical and physical characterization due to their similar spectra and diffraction patterns. This research contributes to the understanding of polymorphism in pharmaceuticals, relevant to drug development and manufacturing processes (Vogt et al., 2013).

Reactivity in Organic Chemistry

The reactivity of 3-(trichlorogermyl)propanoic acid and 3-(triphenylgermyl)propanoic acid with phenylmagnesium bromide was studied. The β-carboxylic functional group in these compounds exhibits unusual properties when reacting with excess phenylmagnesium bromide, leading to various products. This research provides insights into the reactivity of these compounds, useful in the field of organic synthesis (Qiang et al., 2010).

Food Contact Material Safety

A study evaluated the safety of 3H-perfluoro-3-[(3-methoxypropoxy)propanoic acid], ammonium salt, for use in food contact materials. The research concluded that there is no safety concern for consumers if the substance is used in specific conditions related to polymerization of fluoropolymers. This work is significant for assessing the safety of chemicals in food packaging (Andon et al., 2011).

Antiproliferative Properties in Cancer Research

Novel organotin(IV) carboxylate compounds with propanoic acid derivatives were synthesized and evaluated for their antiproliferative activity on human cancer cell lines. The study revealed that these compounds exhibit strong cytotoxicity, contributing to the development of potential cancer therapies (Pantelić et al., 2021).

Development of Renewable Materials

Research on 3-(4-hydroxyphenyl)propanoic acid, known as phloretic acid, explored its use as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This study contributes to the development of sustainable materials using renewable resources (Trejo-Machin et al., 2017).

Safety And Hazards

The compound is classified under GHS07 for safety. It has hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

3-(2,5-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURXQDAFKSWAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342418
Record name 3-(2,5-Difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Difluorophenyl)propanoic acid

CAS RN

130408-15-0
Record name 3-(2,5-Difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,5-Difluorophenyl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,5-Difluorocinnamic acid (5.0 g, 27.2 mmol) was dissolved in 25 ml of ethanol and a catalytic amount of 10% Pd on carbon was added. The reaction mixture was hydrogenated at normal pressure for a period of 3 hrs. Filtration through celite and evaporation of the solvent afforded crude 3-(2,5-difluorophenyl)-propionic acid. This acid was dissolved in 75 ml of toluene and 5 ml of thionyl chloride was added. The reaction mixture was heated at +110° C. for a period of 2 hrs. Evaporation of the solvent afforded crude 3-(2,5-difluorophenyl)-propionyl chloride, which was dissolved in 25 ml of carbon disulfide and added drop wise to a suspension of 4 g of aluminium chloride in 100 ml of carbon disulfide. The reaction mixture was refluxed for 2 hrs and gave after work up and re-crystallization from ethanol 975 mg (22%) of 4,7-difluoro-1-indanone.
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5 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Piccolrovazzi, P Pino, G Consiglio, A Sironi… - …, 1990 - ACS Publications
(775 6-4, 7-X2C9H5) 2Zr (CH2C6H5) 2 (where X= H, CH3, OCH3, and F) were synthesized in order toinvestigate the electronic effects of substituents on the nature of the catalytic …
Number of citations: 211 pubs.acs.org
SG Davies, AM Fletcher, L Lv, PM Roberts… - Tetrahedron …, 2012 - Elsevier
The conjugate addition of lithium (R)-N-benzyl-N-(α-methylbenzyl)amide to a range of β-fluoroaryl-α,β-unsaturated esters gave the corresponding β-amino esters with high …
Number of citations: 13 www.sciencedirect.com

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